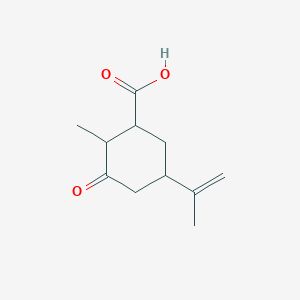

2-Methyl-3-oxo-5-(prop-1-EN-2-YL)cyclohexane-1-carboxylic acid

CAS No.:

Cat. No.: VC17534881

Molecular Formula: C11H16O3

Molecular Weight: 196.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16O3 |

|---|---|

| Molecular Weight | 196.24 g/mol |

| IUPAC Name | 2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H16O3/c1-6(2)8-4-9(11(13)14)7(3)10(12)5-8/h7-9H,1,4-5H2,2-3H3,(H,13,14) |

| Standard InChI Key | PXMLTESPARDFLC-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CC(CC1=O)C(=C)C)C(=O)O |

Introduction

Molecular Identification and Structural Characteristics

IUPAC Nomenclature and Formula

The systematic name 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid delineates its substituents: a carboxylic acid group at position 1, a methyl group at position 2, a ketone at position 3, and a prop-1-en-2-yl (isopropenyl) group at position 5. Its molecular formula is C₁₁H₁₄O₃, derived from the cyclohexane backbone (C₆H₁₀) modified by functional groups:

-

Carboxylic acid (–COOH): +1 C, 2 O, 2 H

-

Methyl (–CH₃): +1 C, 3 H

-

Ketone (=O): +1 O

Stereochemical Features

The cyclohexane ring adopts a chair conformation, as observed in the structurally analogous compound 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile . The stereocenters at positions 1, 2, and 5 introduce chirality, with the absolute configuration influenced by the synthetic route. For example, the use of (S)-carvone in Michael addition reactions can dictate stereochemical outcomes .

Synthesis and Reaction Pathways

Michael Addition in Ionic Liquids

A key synthetic route for related compounds involves Michael addition reactions in ionic liquids (ILs). For instance, 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile is synthesized via the reaction of (S)-carvone with sodium cyanide in the IL [TMG][LAC] at 60°C . This method highlights the utility of ILs as green solvents, offering high yields (86–99%) and stereocontrol.

Hydrolysis of Nitriles to Carboxylic Acids

The target carboxylic acid derivative could be synthesized through acid- or base-catalyzed hydrolysis of the corresponding nitrile. For example, nitrile groups (–CN) are convertible to carboxylic acids (–COOH) under aqueous acidic conditions (e.g., HCl/H₂O) or via enzymatic methods .

Structural and Spectroscopic Analysis

Crystallographic Data

X-ray diffraction studies of the carbonitrile analog reveal a chair conformation for the cyclohexane ring, with bond lengths and angles consistent with strained cyclic ketones. The ketone oxygen (O1) and nitrile group (C≡N) exhibit bond lengths of 1.214 Å and 1.146 Å, respectively .

NMR and IR Spectroscopy

-

¹H NMR: Peaks for the isopropenyl group appear as doublets at δ 4.83–4.94 ppm (H-9), while methyl protons resonate at δ 1.75–1.77 ppm .

-

¹³C NMR: The ketone carbon (C=O) appears at δ 206–207 ppm, and the carboxylic acid carbon (–COOH) is expected near δ 170–175 ppm .

-

IR: Strong absorption at ~1709 cm⁻¹ corresponds to the ketone (C=O), while the carboxylic acid O–H stretch appears as a broad peak near 2500–3000 cm⁻¹ .

Physicochemical Properties

Thermodynamic Parameters

While direct data for the title compound is limited, analogous compounds provide insights:

-

Boiling Point: Estimated at 280–300°C (similar to cyclohexanecarboxylic acid derivatives) .

-

LogP: Predicted to be ~1.08, indicating moderate lipophilicity .

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and ketone groups .

Stability and Reactivity

The α,β-unsaturated ketone moiety renders the compound prone to Michael addition reactions, while the carboxylic acid group enables salt formation or esterification. Stability under acidic/basic conditions requires further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume